N-methyl-1,1-dioxo-N-[1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-yl]-1,2-benzothiazol-3-amine
Description
N-methyl-1,1-dioxo-N-[1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-yl]-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core modified with a sulfone group (1,1-dioxo), a methylamine substituent, and a pyrrolidine-triazole side chain. The pyrrolidine ring introduces conformational flexibility, and the triazol-2-yl ethyl group may contribute to binding affinity in biological systems, as triazole derivatives are known for their roles in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-yl]-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-20(16-14-4-2-3-5-15(14)25(23,24)19-16)13-6-9-21(12-13)10-11-22-17-7-8-18-22/h2-5,7-8,13H,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKRVFJLWXETOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CCN2N=CC=N2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: Starting from ortho-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and an appropriate oxidizing agent.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Triazole Substitution: The triazole moiety is introduced through a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.
Final Coupling: The final step involves coupling the synthesized benzothiazole and pyrrolidine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-[1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-methyl-1,1-dioxo-N-[1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-yl]-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-1,1-dioxo-N-[1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole moiety is known to interact with metal ions, which could play a role in its biological activity. The benzothiazole ring may also contribute to the compound’s ability to intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzothiazole vs. Thiazole/Thiadiazole: The target compound’s benzothiazole core distinguishes it from simpler thiazole derivatives like N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine ().
- Sulfone Modification: The 1,1-dioxo group in the target compound contrasts with non-sulfonated benzothiazoles. Sulfone groups are electron-withdrawing, which may stabilize the molecule against metabolic degradation compared to thioether-containing analogs like N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine ().
Substituent Analysis
Triazole Positioning :
The triazol-2-yl group in the target compound differs from 1,2,4-triazole derivatives (e.g., ). The 1,2,3-triazole’s regiochemistry may influence hydrogen-bonding interactions in biological targets, such as kinases or receptors, compared to 1,2,4-triazoles .- Pyrrolidine vs. Pyrrolidines are also known to enhance solubility relative to purely aromatic substituents .
Physicochemical Data (Inferred)
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